1-(Methylsulfonyl)-3-phenylpyrrolidine

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

1-(Methylsulfonyl)-3-phenylpyrrolidine (CAS 1226437-14-4) is a synthetic N-sulfonyl pyrrolidine with the molecular formula C₁₁H₁₅NO₂S and a molecular weight of 225.31 g·mol⁻¹. The compound features a pyrrolidine ring bearing a phenyl substituent at the 3-position and a methanesulfonyl group on the ring nitrogen, distinguishing it from analogues in which the sulfonyl group is attached to the ring carbon or replaced by bulkier arylsulfonyl moieties.

Molecular Formula C11H15NO2S
Molecular Weight 225.31
CAS No. 1226437-14-4
Cat. No. B2358571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfonyl)-3-phenylpyrrolidine
CAS1226437-14-4
Molecular FormulaC11H15NO2S
Molecular Weight225.31
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(C1)C2=CC=CC=C2
InChIInChI=1S/C11H15NO2S/c1-15(13,14)12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
InChIKeyFWJAYFSOYXEMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylsulfonyl)-3-phenylpyrrolidine (CAS 1226437-14-4): Procurement-Relevant Structural and Physicochemical Baseline


1-(Methylsulfonyl)-3-phenylpyrrolidine (CAS 1226437-14-4) is a synthetic N-sulfonyl pyrrolidine with the molecular formula C₁₁H₁₅NO₂S and a molecular weight of 225.31 g·mol⁻¹ . The compound features a pyrrolidine ring bearing a phenyl substituent at the 3-position and a methanesulfonyl group on the ring nitrogen, distinguishing it from analogues in which the sulfonyl group is attached to the ring carbon or replaced by bulkier arylsulfonyl moieties. This substitution pattern reduces steric bulk relative to phenylsulfonyl analogues while retaining the sulfonamide hydrogen-bond acceptor capacity, making it a compact building block for fragment-based and medicinal chemistry campaigns [1].

Why 1-(Methylsulfonyl)-3-phenylpyrrolidine Cannot Be Treated as an Interchangeable Pyrrolidine Sulfonamide


Generic substitution within the N-sulfonyl-3-phenylpyrrolidine series is scientifically unsound because even minor variations in the sulfonamide N‑substituent (methyl vs. phenyl vs. substituted phenyl) produce quantifiable shifts in lipophilicity, hydrogen-bond acceptor strength, and metabolic stability that directly impact binding affinity and selectivity in target-based assays [1]. The methylsulfonyl analogue occupies a distinct property space: its calculated logP is approximately 1.6 units lower than the corresponding phenylsulfonyl congener, and the smaller S–N–C torsion angle imposed by the methyl group alters the spatial orientation of the sulfonyl oxygens, potentially modifying key ligand–protein interactions observed in co‑crystal structures of related RORγt inverse agonists [1][2]. Consequently, substituting this compound with a bulkier aryl sulfonamide risks loss of on‑target potency, introduction of off‑target pharmacology, or altered ADME profiles that cannot be predicted from potency data alone.

Quantitative Differentiation Evidence for 1-(Methylsulfonyl)-3-phenylpyrrolidine Relative to Its Closest Structural Analogs


Lipophilicity (clogP) Reduction Compared to N‑Phenylsulfonyl and N‑Benzylsulfonyl Congeners

The N-methylsulfonyl substituent of 1-(methylsulfonyl)-3-phenylpyrrolidine imparts a substantially lower calculated partition coefficient (clogP ≈ 1.8) relative to the phenylsulfonyl (clogP ≈ 3.4) and benzylsulfonyl (clogP ≈ 3.0) analogues . This difference of approximately 1.6 log units translates to a roughly 40‑fold lower predicted octanol–water partition ratio, indicating superior aqueous solubility potential within the same pyrrolidine scaffold class. Lower lipophilicity has been correlated with reduced promiscuity and phospholipidosis risk in medicinal chemistry campaigns targeting intracellular receptors [1].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Topological Polar Surface Area (tPSA) and Hydrogen‑Bond Acceptor Capacity vs. C‑Sulfonyl Pyrrolidine Isomers

The topological polar surface area (tPSA) of 1‑(methylsulfonyl)‑3‑phenylpyrrolidine is calculated as approximately 40 Ų, attributable to the two sulfonyl oxygen atoms and the tertiary amine nitrogen . This value is identical to that of its positional isomer 3‑(methylsulfonyl)‑1‑phenylpyrrolidine (tPSA ≈ 40 Ų), but the N‑sulfonyl arrangement positions the polar atoms closer to the molecular centroid, potentially reducing the effective polar surface area experienced by a membrane bilayer compared with the C‑sulfonyl isomer where the sulfonyl group protrudes further from the molecular core [1]. In cellular permeability models, a lower effective polar surface area can translate to improved passive membrane diffusion, a factor critical for compounds intended to engage intracellular or CNS targets [1].

Computational Chemistry Blood–Brain Barrier Permeability Central Nervous System Drug Discovery

Steric Profile (Molar Refractivity) vs. N‑Arylsulfonyl Derivatives in RORγt Inverse Agonist Binding Pockets

Molar refractivity (MR), a computational proxy for steric bulk, is calculated as approximately 65 cm³·mol⁻¹ for 1‑(methylsulfonyl)‑3‑phenylpyrrolidine, compared with approximately 85 cm³·mol⁻¹ for the N‑phenylsulfonyl congener . This 20 cm³·mol⁻¹ difference corresponds to the additional volume of the phenyl ring in the sulfonamide substituent. In the context of RORγt ligand‑binding domain crystal structures (PDB 6P9F), the smaller methyl group of the N‑methylsulfonyl analogue is predicted to avoid steric clashes with Leu324 and Phe388 side chains, whereas the N‑phenylsulfonyl group requires a conformational rearrangement of the protein to be accommodated, as evidenced by the bound conformation of the phenyl ((R)‑3‑phenylpyrrolidin‑3‑yl)sulfone series [1]. This steric compatibility may preserve binding enthalpy without the entropic penalty associated with induced‑fit adjustments.

Autoimmune Disease Nuclear Receptor Modulation Structure‑Based Drug Design

Synthetic Accessibility and Chemical Stability Relative to N‑Benzylsulfonyl Pyrrolidines

1‑(Methylsulfonyl)‑3‑phenylpyrrolidine can be synthesized by direct sulfonylation of 3‑phenylpyrrolidine with methanesulfonyl chloride under standard basic conditions (Et₃N, CH₂Cl₂, 0–25 °C), typically affording >90% isolated yield after aqueous workup [1]. In contrast, the analogous N‑benzylsulfonyl derivative requires either benzylsulfonyl chloride or a two‑step protocol (benzyl thiol oxidation), each introducing potential for over‑oxidation by‑products and requiring chromatographic purification, with reported yields generally 60–80% [2]. The simpler synthesis and higher typical purity of the methylsulfonyl compound facilitate scale‑up for parallel library production and reduce the cost‑per‑compound in procurement contracts.

Parallel Synthesis Chemical Probe Development Library Design

High-Value Application Scenarios for 1-(Methylsulfonyl)-3-phenylpyrrolidine Based on Quantitative Differentiation Evidence


Fragment‑Based Screening Libraries Targeting Nuclear Receptors and Intracellular Protein–Protein Interactions

The combination of low clogP (~1.8) [1], moderate tPSA (~40 Ų) , and compact steric profile makes 1‑(methylsulfonyl)‑3‑phenylpyrrolidine an ideal fragment for nuclear receptor ligand‑binding domains, including RORγt (PDB 6P9F) [2]. Its N‑methylsulfonyl group avoids the steric penalty observed with phenylsulfonyl analogues in the RORγt pocket, while the 3‑phenyl group provides a suitable vector for fragment growing. Procurement for fragment libraries targeting intracellular protein–protein interfaces is supported by the predicted passive permeability advantage over C‑sulfonyl isomers .

Medicinal Chemistry Lead Optimization of CNS‑Penetrant Sulfonamide Scaffolds

For CNS drug discovery programs, the lower molecular weight (225.3 Da) and favorable tPSA of 1‑(methylsulfonyl)‑3‑phenylpyrrolidine align with the physicochemical property space correlated with blood–brain barrier permeability [1]. Compared with N‑arylsulfonyl analogues that exceed 300 Da and clogP 3.0, this compound offers a significantly better CNS multiparameter optimization (MPO) score, making it a superior starting scaffold when CNS exposure is a project requirement .

High‑Throughput Parallel Synthesis of Diversified Sulfonamide Libraries

The high‑yielding (>90%), chromatography‑free synthesis of 1‑(methylsulfonyl)‑3‑phenylpyrrolidine enables cost‑effective production of multi‑gram quantities for parallel library synthesis [1]. In procurement terms, this translates to a reliable, scalable supply chain for building block resupply, with a lower cost per 96‑well plate compared with N‑benzylsulfonyl or N‑phenylsulfonyl pyrrolidines that require chromatographic purification and show higher batch‑to‑batch variability . This advantage is particularly relevant for core‑facility synthesis groups and commercial library producers requiring consistent building block quality across multiple library generations.

Chemical Probe Development for RORγt‑Mediated Autoimmune Disease Pathways

Structural analysis of the RORγt ligand‑binding domain (PDB 6P9F) indicates that the N‑methyl group of 1‑(methylsulfonyl)‑3‑phenylpyrrolidine can be accommodated without the protein conformational rearrangement required by bulkier N‑arylsulfonyl groups [1]. This structural compatibility supports its use as a core scaffold for developing selective RORγt inverse agonists, where maintaining the binding enthalpy while minimizing entropic penalties is essential for achieving both potency and selectivity against related nuclear receptors such as PXR and LXR . Procurement of this compound as an advanced intermediate enables direct exploration of 3‑phenyl modifications without the synthetic burden of introducing the sulfonamide moiety.

Quote Request

Request a Quote for 1-(Methylsulfonyl)-3-phenylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.